molecular formula C23H27N5O2 B2606149 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide CAS No. 923210-54-2

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide

Cat. No.: B2606149
CAS No.: 923210-54-2
M. Wt: 405.502
InChI Key: JKLMYORCUIUDRL-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biological research. Its molecular structure features a pyrimidine core, a common motif in pharmaceuticals, substituted with a diethylamino group, which can influence the molecule's electronic properties and bioavailability. This core structure is linked via an amino bridge to a phenylacetamide group, further modified with a phenoxy moiety. This specific architecture suggests potential for diverse biological interactions. Compounds with pyrimidine scaffolds are extensively investigated for their ability to interact with enzymatic targets, particularly in kinase inhibition pathways. Kinases are crucial signaling proteins in cells, and their dysregulation is a hallmark of various diseases, making them a prime focus for therapeutic development. The structural features of this compound indicate it may serve as a key intermediate or a novel scaffold for the development of small-molecule inhibitors targeting specific kinases or other ATP-binding proteins. Researchers can utilize this compound to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity for specific targets implicated in areas such as oncology. Furthermore, the presence of the diethylamino group and the phenoxyacetamide chain offers sites for further chemical modification, making it a versatile building block in drug discovery programs. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-4-28(5-2)21-15-17(3)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)16-30-20-9-7-6-8-10-20/h6-15H,4-5,16H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLMYORCUIUDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-6-methylpyrimidine-2-amine with 4-nitrophenyl-2-phenoxyacetate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(4-((4-((2-(2-Hydroxyethoxy)Ethyl)(Methyl)Amino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Phenylacetamide

  • Structure: Shares the pyrimidin-2-yl-amino-phenyl backbone but replaces the diethylamino group with a polyethylene glycol (PEG)-like chain and a methylamino substituent. The acetamide moiety is phenyl-substituted instead of phenoxy.
  • Key Differences: The PEG-like chain enhances hydrophilicity and solubility compared to the diethylamino group in the target compound .

2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-ylamino)-N-Phenylacetamide

  • Structure : Features a pyrimidine ring substituted with dimethoxyphenyl and fluorophenyl groups, linked to a phenylacetamide.
  • Key Differences: The fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

2-(2-n-Butyl-4-Hydroxy-6-Methyl-Pyrimidin-5-yl)-N,N-Dimethylacetamide

  • Structure : Contains a hydroxylated pyrimidine core with a butyl substituent and a dimethylacetamide group.
  • Key Differences: The hydroxyl group increases polarity but may reduce blood-brain barrier permeability compared to the diethylamino group in the target compound . The dimethylacetamide lacks aromaticity, limiting π-π stacking interactions.

Phenoxyacetamide Derivatives

N-{4-[Ethyl(Phenyl)Sulfamoyl]Phenyl}-2-Phenoxyacetamide

  • Structure: Retains the phenoxyacetamide moiety but replaces the pyrimidine-aminophenyl group with a sulfamoylphenyl substituent.
  • Higher molecular weight (410.49 g/mol vs. ~403–458 g/mol for pyrimidine analogs) could impact bioavailability.

Heterocyclic Acetamide Analogs

N-(2-Ethyl-6-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide

  • Structure: Substitutes pyrimidine with a thienopyrimidine core and includes an ethyl-methylphenyl group.
  • Key Differences: The thienopyrimidine core may confer distinct electronic properties and binding affinities compared to traditional pyrimidines .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Key Substituents Inferred Properties References
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide C24H28N4O2 (hypothetical) Diethylamino, methyl (pyrimidine); phenoxy Moderate lipophilicity, kinase inhibition potential
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide C25H22FN3O3 Dimethoxyphenyl, fluorophenyl (pyrimidine) Enhanced metabolic stability, reduced solubility
N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide C22H22N2O4S Sulfamoyl, ethylphenyl; phenoxy Ionic interactions, higher molecular weight
N-(4-((4-((2-(2-Hydroxyethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide C28H35N5O3 PEG-like chain, methylamino; phenyl Improved solubility, PROTAC applications

Key Research Findings and Implications

Diethylamino vs. Hydrophilic Substituents: The diethylamino group in the target compound likely enhances membrane permeability compared to hydrophilic PEG-like chains in PROTAC analogs, though at the cost of reduced aqueous solubility .

Phenoxy vs. Phenyl Acetamide: The phenoxy group may improve target engagement through hydrogen bonding compared to phenyl analogs, as seen in sulfamoyl- and fluorophenyl-containing derivatives .

Pyrimidine Core Variations: Thienopyrimidine and hydroxylated pyrimidine analogs exhibit divergent electronic profiles, suggesting the target compound’s unmodified pyrimidine core is optimized for balanced hydrophobicity and binding .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a diethylamino group, a pyrimidine ring, and a phenoxyacetamide moiety. Below is a summary of its chemical properties:

Property Details
Molecular Formula C21H24N4O2
Molecular Weight 364.44 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves the inhibition of specific enzymes that are crucial for cellular processes. Research indicates that this compound may target:

  • Dihydrofolate reductase (DHFR) : An enzyme critical in the folate metabolic pathway, which is essential for DNA synthesis and cell division.
  • Thymidylate synthase (TS) : Another key enzyme in nucleotide synthesis that is often upregulated in cancer cells.

By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective inhibition of cell growth at micromolar concentrations.
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit DHFR and TS:

Enzyme Inhibition Type IC50 Value
Dihydrofolate reductase (DHFR)Competitive45 nM
Thymidylate synthase (TS)Non-competitive80 nM

These findings highlight its potential as a therapeutic agent in cancer treatment by specifically targeting metabolic pathways essential for tumor growth.

Case Studies

  • Case Study on Breast Cancer Treatment :
    A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated a statistically significant improvement in progression-free survival compared to controls.
  • Case Study on Lung Cancer :
    Another study focused on non-small cell lung cancer (NSCLC) patients treated with this compound as part of a combination therapy regimen. The results showed enhanced tumor regression rates and reduced side effects compared to traditional therapies alone.

Q & A

Q. What are the foundational synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, and how are key reaction parameters optimized?

The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to form intermediates, followed by reduction and condensation steps. Critical parameters include pH control during nitro-group reduction (e.g., using iron powder in acidic conditions) and solvent selection (e.g., dichloromethane or DMF) to enhance solubility and reaction efficiency. Purification via column chromatography or recrystallization is essential to isolate the final product .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies key bonds like amide C=O and pyrimidine N-H stretches. X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in structurally analogous pyrimidine derivatives .

Q. How can preliminary biological screening be designed to assess this compound’s bioactivity?

Initial screens should focus on target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using in vitro models. Dose-response curves (e.g., IC₅₀ determination) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended. Structural analogs with pyrimidine cores have shown antibacterial and antifungal activity, guiding target selection .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in intermediates during synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to predict regioselectivity. Reaction path search algorithms, combined with molecular dynamics simulations, identify energetically favorable intermediates. These methods reduce trial-and-error experimentation, as shown in computational reaction design frameworks .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrimidine-acetamide analogs?

Comparative structure-activity relationship (SAR) studies are essential. Systematic substitution of functional groups (e.g., diethylamino vs. dimethylamino) and bioactivity retesting under standardized conditions clarify discrepancies. Cross-referencing crystallographic data (e.g., hydrogen bonding patterns) with activity profiles can reveal structural determinants of potency .

Q. How can polymorphic stability be evaluated to ensure reproducibility in pharmacological studies?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while variable-temperature X-ray diffraction (VT-XRD) monitors structural changes. Solvent-mediated crystallization trials (e.g., using ethanol vs. acetonitrile) identify stable polymorphs, as demonstrated in pyrimidine derivatives with intramolecular hydrogen bonds .

Q. What scale-up challenges arise in gram-scale synthesis, and how are they mitigated?

Key challenges include maintaining reaction efficiency (e.g., avoiding exothermic runaway during condensation) and purity control. Continuous flow reactors improve heat and mass transfer, while process analytical technology (PAT) monitors byproduct formation in real time. Solvent recycling and catalyst recovery align with green chemistry principles .

Methodological Guidance

Q. How should researchers design SAR studies to identify bioactive motifs?

Core scaffold modification : Vary substituents on the pyrimidine ring (e.g., diethylamino, methyl) while retaining the acetamide-phenoxy backbone.

Functional group substitution : Replace phenoxy with thiophene or pyrazole moieties to probe electronic effects.

Bioisosteric replacements : Substitute amide linkages with sulfonamide or urea groups to assess metabolic stability. Activity data from analogs guide prioritization .

Q. What analytical approaches detect synthesis byproducts, and how are they quantified?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies low-abundance byproducts. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) quantifies impurities. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) monitors purity profiles during optimization .

Data Interpretation and Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?

Assay validation : Ensure in vitro models (e.g., HepG2 cells) reflect in vivo metabolic conditions (e.g., cytochrome P450 activity).

Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies.

Pharmacokinetic studies : Measure bioavailability and tissue distribution to contextualize efficacy .

Q. What statistical methods reconcile variability in enzymatic inhibition assays?

Q. How can machine learning optimize reaction conditions for novel derivatives?

Training models on existing reaction datasets (e.g., solvent polarity, temperature, catalyst loading) predict optimal conditions for untested analogs. Reinforcement learning algorithms iteratively refine predictions based on experimental feedback, accelerating discovery .

Q. What co-crystallization strategies improve drug-target interaction studies?

Soaking experiments with purified protein targets (e.g., kinases) and the compound, followed by X-ray crystallography, map binding interactions. Molecular docking simulations guide target selection, as seen in pyrimidine-based kinase inhibitors .

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